molecular formula C11H8N5O4P B13433700 [(7-Cyano-4,5-dihydro-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)methyl]-phosphonic Acid

[(7-Cyano-4,5-dihydro-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)methyl]-phosphonic Acid

Cat. No.: B13433700
M. Wt: 305.19 g/mol
InChI Key: WEQYBMHJHXRZKK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(7-Cyano-4,5-dihydro-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)methyl]-phosphonic Acid typically involves the cyclocondensation reaction of amino [1,2,4]triazolo[4,3-a]quinoxaline with appropriate reagents . The reaction conditions often include the use of dimethylformamide (DMF) as a solvent and potassium carbonate (K2CO3) as a base . The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

[(7-Cyano-4,5-dihydro-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)methyl]-phosphonic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines and thiols . The reactions are typically carried out in solvents like DMF or methanol, under controlled temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(7-Cyano-4,5-dihydro-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)methyl]-phosphonic Acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(7-Cyano-4,5-dihydro-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)methyl]-phosphonic Acid stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research. Its ability to undergo various chemical reactions and its biological activities make it a valuable compound for further exploration and development.

Properties

Molecular Formula

C11H8N5O4P

Molecular Weight

305.19 g/mol

IUPAC Name

(7-cyano-4-oxo-5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)methylphosphonic acid

InChI

InChI=1S/C11H8N5O4P/c12-4-6-1-2-8-7(3-6)13-11(17)10-15-14-9(16(8)10)5-21(18,19)20/h1-3H,5H2,(H,13,17)(H2,18,19,20)

InChI Key

WEQYBMHJHXRZKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)NC(=O)C3=NN=C(N23)CP(=O)(O)O

Origin of Product

United States

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